(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17866150
InChI: InChI=1S/C8H8N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10)
SMILES:
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol

CAS No.:

Cat. No.: VC17866150

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol -

Specification

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name [5-(furan-2-yl)-1H-pyrazol-4-yl]methanol
Standard InChI InChI=1S/C8H8N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10)
Standard InChI Key YYVHLORFXXTWRN-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C2=C(C=NN2)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

(3-(Furan-2-yl)-1H-pyrazol-4-yl)methanol features a pyrazole ring substituted at position 3 with a furan-2-yl group and at position 4 with a hydroxymethyl (-CH2OH) group. The pyrazole ring exists in the 1H tautomeric form, with the hydrogen atom residing on the nitrogen at position 1 . Key structural parameters include:

PropertyValue
Molecular formulaC8H8N2O2
Molecular weight164.16 g/mol
IUPAC name[5-(furan-2-yl)-1H-pyrazol-4-yl]methanol
SMILESC1=COC=C1C2=C(C=NN2)CO
InChIKeySOUCZQYNYUELKY-UHFFFAOYSA-N

The furan ring contributes aromaticity and electron-rich regions, while the hydroxymethyl group enhances solubility and potential for hydrogen bonding .

Synthetic Pathways

Core Pyrazole Formation

Pyrazole rings are commonly synthesized via cyclocondensation reactions. For furan-substituted pyrazoles, a representative approach involves:

  • Hydrazine cyclization: Reacting α,β-unsaturated ketones with hydrazines. For example, acetylfuran derivatives condense with hydrazine hydrate in acidic media to form pyrazole intermediates .

  • Vilsmeier–Haack reaction: Introduces formyl groups to aromatic systems, enabling subsequent functionalization. This method was utilized in synthesizing related benzofuran–pyrazole hybrids .

Hydroxymethyl Functionalization

Post-cyclization modifications include:

  • Mannich reactions: Introducing hydroxymethyl groups via formaldehyde and amine catalysts.

  • Reduction of esters: Reducing pyrazole-4-carboxylates (e.g., using LiAlH4) to yield primary alcohols .

A hypothetical synthesis route for (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol could proceed as follows:

  • Condense furan-2-carbaldehyde with hydrazine to form 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde.

  • Reduce the aldehyde to a hydroxymethyl group using sodium borohydride .

Biological Activities of Structural Analogs

Antimicrobial Properties

Benzofuran–pyrazole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values as low as 2.50 µg/mL . The furan ring’s electron-rich system likely disrupts microbial cell membranes, while the pyrazole moiety inhibits DNA gyrase B (IC50 = 9.80 µM for analog 9) .

Antioxidant Capacity

Pyrazole derivatives demonstrate radical scavenging activity in DPPH assays, with efficiencies up to 90.52%. The hydroxymethyl group enhances hydrogen-donating capacity, neutralizing free radicals .

Anti-inflammatory Effects

Membrane stabilization assays using human red blood cells (HRBC) show inhibition rates of 86.70–99.25% for related compounds, suggesting stabilization of lysosomal membranes and reduced cytokine release .

Computational and Pharmacological Insights

Molecular Docking Studies

Docking simulations of analogous compounds into DNA gyrase B (PDB: 1KZN) reveal strong binding via:

  • Hydrogen bonds: Between the hydroxymethyl group and Asp73/Asn46 residues.

  • π–π stacking: Furan and pyrazole rings with Tyr109 and Val71 .

ADMET Profiling

Predicted properties for (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol include:

  • Lipophilicity (LogP): 1.2 (moderate permeability)

  • Water solubility: -2.1 (moderately soluble)

  • CYP450 inhibition: Low affinity for 3A4/2D6 isoforms

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual heterocyclic structure positions it as a lead candidate for:

  • Antibacterial agents: Targeting DNA gyrase and topoisomerase IV.

  • Antioxidant therapies: Mitigating oxidative stress in neurodegenerative diseases.

Material Science

Conjugated π-systems enable applications in organic electronics, such as light-emitting diodes (LEDs) and sensors.

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